Benzyl 2,3-dihydroxybenzoate is an organic compound derived from 2,3-dihydroxybenzoic acid, where a benzyl group is esterified to the carboxylic acid moiety. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and biochemistry.
Benzyl 2,3-dihydroxybenzoate can be synthesized from 2,3-dihydroxybenzoic acid through esterification with benzyl alcohol. The precursor, 2,3-dihydroxybenzoic acid, is a naturally occurring compound found in various plants and is involved in several biological processes.
Benzyl 2,3-dihydroxybenzoate is classified as an aromatic ester, specifically a benzoate ester. It falls under the category of phenolic compounds due to the presence of hydroxyl groups on the aromatic ring.
The synthesis of Benzyl 2,3-dihydroxybenzoate typically involves the following steps:
Benzyl 2,3-dihydroxybenzoate has a molecular formula of . The structure consists of a benzene ring substituted with two hydroxyl groups at the 2 and 3 positions and an ester functional group attached to a benzyl moiety.
C1=CC(=C(C(=C1C(=O)O)O)O)OCCBenzyl 2,3-dihydroxybenzoate can undergo several chemical reactions:
The mechanism of action for Benzyl 2,3-dihydroxybenzoate primarily relates to its biological interactions. It may function as an antioxidant due to the presence of hydroxyl groups which can donate protons and neutralize free radicals.
Studies have shown that compounds similar to Benzyl 2,3-dihydroxybenzoate exhibit significant antioxidant activity in vitro, which may contribute to their protective effects against oxidative stress in biological systems.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6